molecular formula C18H23NO2S B2932786 2-cyclopentyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1428365-20-1

2-cyclopentyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2932786
CAS No.: 1428365-20-1
M. Wt: 317.45
InChI Key: SQHTZSLPFIQMAT-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a synthetic organic compound designed for advanced pharmacological and biochemical research. Its molecular architecture incorporates distinct heterocyclic systems—furan and thiophene rings—linked through a methylene bridge to a central acetamide group, a structural motif frequently explored in medicinal chemistry for its potential to interact with biological targets . The cyclopentyl moiety further contributes to the compound's overall lipophilicity and three-dimensional shape, factors critical for biomolecular recognition. This specific combination of features makes it a valuable chemical tool for probing the structure and function of G-protein-coupled receptors (GPCRs), a major class of drug targets . Researchers can utilize this compound in high-throughput screening campaigns to identify novel lead compounds, particularly for purinergic receptors like the adenosine receptor family, where related structures have shown significant activity . Its mechanism of action is anticipated to involve orthosteric or allosteric modulation of receptor activity, making it a promising candidate for investigating signaling pathways involved in neurological and inflammatory processes . This product is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-cyclopentyl-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c20-18(12-15-4-1-2-5-15)19(13-16-8-10-21-14-16)9-7-17-6-3-11-22-17/h3,6,8,10-11,14-15H,1-2,4-5,7,9,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHTZSLPFIQMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-cyclopentyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activity. This article will explore its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in pharmacology and medicinal chemistry.

Molecular Formula

  • Chemical Formula: C21_{21}H22_{22}N4_4OS
  • Molecular Weight: 378.5 g/mol

Structural Features

The compound contains several notable structural features:

  • A cyclopentyl group that may influence lipophilicity.
  • A furan moiety, which is often associated with various biological activities.
  • A thiophene ring that can enhance the compound's interaction with biological targets.

Research indicates that compounds containing furan and thiophene moieties may exhibit diverse biological activities, including:

  • Inhibition of Enzymatic Activity: Compounds similar to this compound have been shown to inhibit enzymes like lipoxygenase, which plays a role in inflammatory responses .
  • Antimicrobial Properties: Some derivatives demonstrate antifungal and antibacterial activities, suggesting potential applications in treating infections .

In Vitro Studies

  • Enzyme Inhibition:
    • Compounds with similar structures have been shown to inhibit human platelet-type lipoxygenase with nanomolar activity, indicating strong potential as anti-inflammatory agents .
  • Antifungal Activity:
    • Certain derivatives exhibited significant antifungal activity against various strains, with minimum inhibitory concentrations (MICs) comparable to established antifungal medications .

Case Studies

A study explored the effects of thiophene-containing compounds on cancer cell lines. The results indicated that these compounds could induce apoptosis in hepatocellular carcinoma cells, highlighting their potential as anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativesObserved EffectReference
Lipoxygenase InhibitionSimilar CompoundsNanomolar activity
Antifungal ActivityDerivativesMIC values comparable to miconazole
Anticancer ActivityThiophene DerivativesInduced apoptosis in HCC cells

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Substituent Variations

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (Compound I)
  • Structure: Contains dual thiophene rings (one substituted with a cyano group) and lacks a cyclopentyl or furan moiety .
  • Synthesis: Prepared via N-acylation of 2-aminothiophene-3-carbonitrile with 2-(thiophen-2-yl)acetyl chloride .
  • Key Differences: The absence of a cyclopentyl group reduces steric bulk compared to the target compound.
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Structure : Features a dichlorophenyl group and a thiazole ring instead of furan/thiophene .
  • Crystallography : The dichlorophenyl and thiazole rings are twisted by 79.7°, influencing packing via N–H⋯N hydrogen bonds .
  • Thiazole’s nitrogen/sulfur atoms differ electronically from furan’s oxygen, altering reactivity .
2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-thiophen-2-yl]acetamide
  • Structure: Includes a chlorobenzoyl group and an ethyl-substituted thiophene, with an aminoacetamide backbone .
  • Key Differences: The amino group enables hydrogen bonding, absent in the target compound. Benzoyl and ethyl groups increase lipophilicity compared to the cyclopentyl-furan-thiophene system .

Spectroscopic and Crystallographic Insights

  • Spectroscopy :
    • The target compound’s ¹H NMR would show distinct signals for cyclopentyl (δ 1.5–2.5 ppm), furan (δ 6.3–7.4 ppm), and thiophene (δ 6.9–7.5 ppm) protons, differing from analogs with phenyl or thiazole groups .
  • Crystallography :
    • While crystallographic data for the target compound are unavailable, related structures (e.g., dichlorophenyl-thiazole acetamide) reveal that substituent geometry dictates packing modes and stability .

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